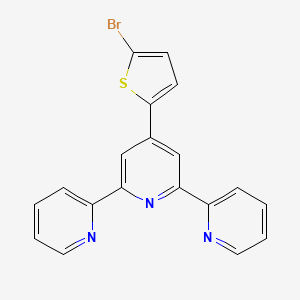
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a combination of thiophene and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups are coupled together, and the palladium catalyst is regenerated.
The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reagents can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine depends on its application:
Organic Electronics: In OLEDs and OPVs, the compound acts as a charge transport material, facilitating the movement of electrons or holes through the device.
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound also features a thiophene ring and is used in organic electronics.
5-(4-bromophenyl)-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines: These compounds have similar brominated aromatic structures and are used in medicinal chemistry.
Uniqueness
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of thiophene and pyridine rings, which provides distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are crucial .
Propiedades
Número CAS |
496859-94-0 |
|---|---|
Fórmula molecular |
C19H12BrN3S |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C19H12BrN3S/c20-19-8-7-18(24-19)13-11-16(14-5-1-3-9-21-14)23-17(12-13)15-6-2-4-10-22-15/h1-12H |
Clave InChI |
PLOITYRMGFAVRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


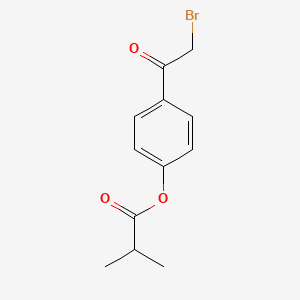
![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
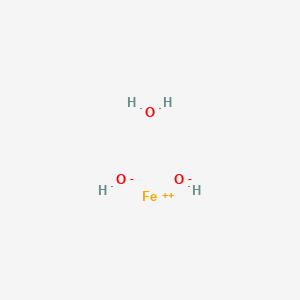
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
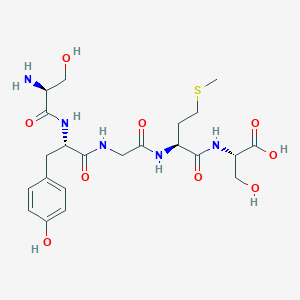
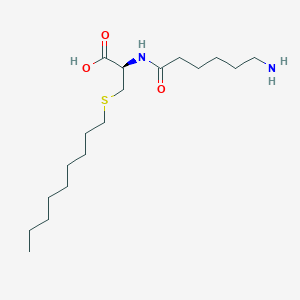
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)

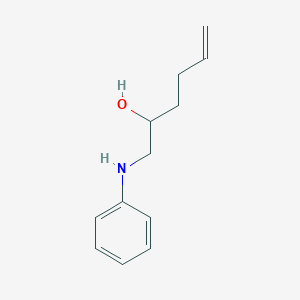


![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)

